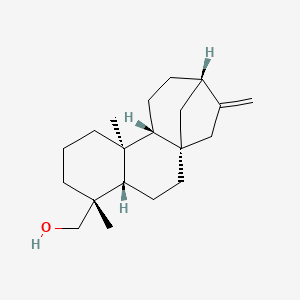

ent-Kaurenol

Description

Contextualization within Diterpenoid Chemistry and Plant Metabolomics

ent-Kaurenol (B36349) is a tetracyclic diterpenoid alcohol that holds a significant position in the fields of diterpenoid chemistry and plant metabolomics. Diterpenoids are a large and structurally diverse class of natural products derived from the C20 precursor geranylgeranyl pyrophosphate (GGPP). nih.govfrontiersin.org Within this class, the ent-kaurane skeleton is a common and important structural motif. ent-Kauranes are characterized by a perhydrophenanthrene core (rings A, B, and C) fused to a cyclopentane (B165970) ring (D). mdpi.com The "ent" prefix denotes that they are the enantiomers of the corresponding kaurane (B74193) structures, with specific stereochemistry at carbons 5, 9, and 10. mdpi.com

The biosynthesis of ent-kaurane diterpenoids begins with the cyclization of GGPP, a process catalyzed by diterpene synthases. frontiersin.orgnih.gov Specifically, ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene (B36324) synthase (KS) work in succession to produce the parent hydrocarbon, ent-kaurene. nih.govwikipedia.org this compound is then formed through the oxidation of ent-kaurene, a reaction catalyzed by the enzyme ent-kaurene oxidase (KO), a member of the cytochrome P450 superfamily. ontosight.aipnas.org This enzyme is crucial as it catalyzes not just the formation of this compound, but also its subsequent oxidation to ent-kaurenal (B36371) and then to ent-kaurenoic acid. ontosight.aiplos.orgnih.gov This series of reactions is a pivotal branch point in plant metabolomics, as ent-kaurenoic acid is a key intermediate in the biosynthesis of gibberellins (B7789140), a class of vital plant hormones. ontosight.aipnas.orgnih.gov

The study of this compound and its related compounds falls under the umbrella of metabolomics, which seeks to identify and quantify the complete set of small-molecule metabolites in a biological system. In plants, this is particularly complex due to the vast array of secondary metabolites produced. ent-Kaurane diterpenoids, including this compound, are considered specialized metabolites that play roles in plant development and defense. researchgate.net Their structural diversity, arising from various modifications like oxidation, cyclization, and rearrangement of the basic skeleton, makes them a fascinating subject of phytochemical research. nih.govresearchgate.net

Historical Overview of ent-Kaurane Diterpenoid Discovery

The history of ent-kaurane diterpenoids dates back to 1961 with the isolation of ent-kaurene from the essential oil of the New Zealand Kauri pine, Agathis australis. mdpi.comfrontiersin.org The compound was named "ent-kaurene" due to its negative optical rotation, indicating its enantiomeric relationship to the kaurane series. mdpi.comfrontiersin.org Since this initial discovery, over 1,300 ent-kaurene derivatives have been identified from a wide array of plant families, including Annonaceae, Asteraceae, Lamiaceae, and Euphorbiaceae. researchgate.netmdpi.com

A significant milestone in understanding the role of this class of compounds was the elucidation of the gibberellin biosynthetic pathway. The discovery that "foolish rice" disease, which causes hyper-elongation of rice shoots, was caused by gibberellins produced by the fungus Gibberella fujikuroi spurred intensive research into these plant hormones. oup.com Subsequent studies using mutants deficient in gibberellin biosynthesis revealed the pathway's intermediates, firmly establishing ent-kaurene and its oxidized derivatives, including this compound, as precursors to these critical growth regulators. pnas.orgoup.com The identification and characterization of the enzymes involved, such as ent-kaurene synthase and ent-kaurene oxidase, further solidified the central role of the ent-kaurane skeleton in plant biology. wikipedia.orgontosight.aipnas.org

Research into ent-kaurane diterpenoids has expanded beyond their role as gibberellin precursors. Phytochemical investigations of various plant species have led to the isolation and structural elucidation of a vast number of these compounds, revealing a rich chemical diversity. nih.govmdpi.com For instance, extensive work on the Annonaceae family has characterized at least 70 ent-kaurane diterpenoids. nih.gov Similarly, the genus Isodon is a major source of these compounds. mdpi.com This ongoing discovery of new ent-kaurane structures continues to fuel interest in their chemical synthesis and biological activities. magtech.com.cn

Significance in Phytochemistry and Plant Biology Research

The significance of this compound and the broader class of ent-kaurane diterpenoids in phytochemistry and plant biology is multifaceted.

Phytochemistry:

Structural Diversity and Biosynthesis: The ent-kaurane skeleton serves as a template for a vast array of structurally diverse natural products. nih.govresearchgate.net These compounds are formed through various enzymatic modifications, including oxidations, hydroxylations, and rearrangements, providing a rich field for phytochemical investigation and the discovery of novel chemical entities. nih.govfrontiersin.org The study of these biosynthetic pathways, from the initial cyclization of GGPP to the subsequent functionalizations, is a core area of research. frontiersin.orgnih.gov

Chemical Synthesis: The complex, tetracyclic structure of ent-kaurane diterpenoids presents a significant challenge and an attractive target for synthetic organic chemists. magtech.com.cn The development of novel synthetic strategies for these molecules is an active area of research. researchgate.netmagtech.com.cn

Natural Product Libraries: The large number of known ent-kaurane diterpenoids constitutes a significant portion of natural product libraries, which are valuable resources for drug discovery and development. mdpi.com

Plant Biology Research:

Gibberellin Biosynthesis: this compound is a direct intermediate in the biosynthesis of gibberellins, a class of phytohormones that regulate numerous aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flower and fruit development. ontosight.aipnas.orgnih.gov The enzyme that produces this compound, ent-kaurene oxidase, is a key regulatory point in this pathway. ontosight.aipnas.orgplos.org Mutants defective in this enzyme exhibit dwarfism and other developmental abnormalities, highlighting its critical role. ontosight.aipnas.org

Plant Defense: Beyond their role as hormone precursors, ent-kaurane diterpenoids are also involved in plant defense mechanisms. researchgate.net Many of these compounds exhibit a range of biological activities, including antifungal, antibacterial, and insect antifeedant properties, suggesting they function as specialized metabolites to protect the plant from pathogens and herbivores. nih.govnih.gov

Metabolic Engineering: Understanding the biosynthetic pathways of ent-kaurane diterpenoids opens up possibilities for metabolic engineering. For example, overexpressing genes like ent-kaurene oxidase could potentially enhance a plant's resistance to certain chemical inhibitors or stresses. thegoodscentscompany.com Conversely, inhibiting this pathway can be a strategy for controlling plant growth. oup.com

The study of this compound and its derivatives provides fundamental insights into plant metabolism, development, and interaction with the environment.

Precursor Pathways and Initial Cyclizations

The initial phase of the biosynthesis involves the formation of the core tetracyclic diterpene skeleton from a linear isoprenoid precursor. This process is catalyzed by a class of enzymes known as terpene synthases.

Geranylgeranyl diphosphate (GGPP), a 20-carbon molecule, is the universal precursor for the biosynthesis of all diterpenes and diterpenoids in plants and other organisms. nih.govfrontiersin.orgwikipedia.org GGPP is assembled from isoprene (B109036) units and serves as the starting substrate for the cyclization reactions that lead to the vast diversity of diterpenoid structures, including the ent-kaurane skeleton from which this compound is derived. wikipedia.orgnih.gov

In higher plants, the conversion of the linear GGPP to the tetracyclic hydrocarbon ent-kaurene is a two-step process catalyzed by two distinct, monofunctional enzymes. oup.comresearchgate.net

ent-Copalyl Diphosphate Synthase (CPS): The first committed step is the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). nih.govchalmers.seresearchgate.net This reaction is catalyzed by ent-copalyl diphosphate synthase, also referred to as kaurene synthase A. frontiersin.org

ent-Kaurene Synthase (KS): The ent-CPP intermediate is then utilized by ent-kaurene synthase (KS), also known as kaurene synthase B. frontiersin.orgwikipedia.org KS, a class I diterpene synthase, catalyzes a second cyclization and rearrangement of ent-CPP to produce the tetracyclic diterpene skeleton, ent-kaurene. chalmers.semaxapress.commdpi.com

| Step | Substrate | Enzyme | Product | Enzyme Class |

| 1 | Geranylgeranyl Diphosphate (GGPP) | ent-Copalyl Diphosphate Synthase (CPS) | ent-Copalyl Diphosphate (ent-CPP) | Class II Diterpene Synthase |

| 2 | ent-Copalyl Diphosphate (ent-CPP) | ent-Kaurene Synthase (KS) | ent-Kaurene | Class I Diterpene Synthase |

While plants utilize two separate enzymes for the synthesis of ent-kaurene, a different enzymatic strategy is observed in fungi, such as Gibberella fujikuroi. oup.com In these organisms, a single, bifunctional enzyme, often designated CPS/KS, catalyzes both the cyclization of GGPP to ent-CPP and the subsequent conversion of ent-CPP to ent-kaurene. uniprot.orgnih.gov

These fungal enzymes possess two distinct active sites within a single polypeptide chain, corresponding to the separate CPS and KS activities. researchgate.net This contrasts with the monofunctional nature of the enzymes found in higher plants. mdpi.com The discovery of bifunctional diterpene cyclases in bacteria has provided support for the hypothesis that the plant terpene synthase gene family may have originated from a fused bacterial gene. nih.govnih.gov

| Organism Type | Enzyme System | Description |

| Plants | Monofunctional | Two separate enzymes (CPS and KS) catalyze the sequential reactions. oup.com |

| Fungi | Bifunctional | A single enzyme (CPS/KS) with two active sites catalyzes both reactions. oup.comuniprot.org |

Enzymatic Oxidation to this compound

Following the formation of the hydrocarbon scaffold, ent-kaurene undergoes a series of oxidative modifications on the endoplasmic reticulum to produce more complex diterpenoids. researchgate.net

ent-Kaurene is oxidized by the enzyme ent-kaurene oxidase (KO). uniprot.orgcore.ac.uk KO is a multifunctional enzyme that catalyzes three successive oxidation steps at the C-19 methyl group of ent-kaurene, ultimately converting it to ent-kaurenoic acid. oup.comnih.govwikipedia.org The first of these three steps is the hydroxylation of ent-kaurene to produce this compound. nih.govnih.gov The subsequent steps convert this compound to ent-kaurenal and then to ent-kaurenoic acid, with all intermediates remaining bound to the enzyme's active site. nih.govresearchgate.net

ent-Kaurene oxidase is a member of the cytochrome P450 monooxygenase superfamily, a large group of heme-thiolate enzymes involved in a wide array of metabolic pathways. researchgate.netnih.gov Specifically, KO belongs to the CYP701A family of P450s; the enzyme in Arabidopsis thaliana is designated CYP701A3, while the fungal equivalent in Gibberella fujikuroi is known as P450-4. uniprot.orgresearchgate.netnih.gov

The catalytic mechanism of KO involves three sequential hydroxylation reactions. nih.govresearchgate.net

ent-kaurene is hydroxylated to form this compound.

this compound is further hydroxylated to a gem-diol intermediate.

This gem-diol dehydrates to form ent-kaurenal, which is then hydroxylated a final time to yield ent-kaurenoic acid. nih.govresearchgate.net

The initial hydroxylation that produces this compound is considered the rate-limiting step in this three-part reaction sequence. nih.govresearchgate.net

| Step | Substrate | Enzyme | Intermediate/Product | Reaction Type |

| 1 | ent-Kaurene | ent-Kaurene Oxidase (KO / CYP701A3) | This compound | Hydroxylation |

| 2 | This compound | ent-Kaurene Oxidase (KO / CYP701A3) | ent-Kaurenal | Hydroxylation & Dehydration |

| 3 | ent-Kaurenal | ent-Kaurene Oxidase (KO / CYP701A3) | ent-Kaurenoic Acid | Hydroxylation |

Structure

2D Structure

Properties

Molecular Formula |

C20H32O |

|---|---|

Molecular Weight |

288.5 g/mol |

IUPAC Name |

[(1S,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methanol |

InChI |

InChI=1S/C20H32O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h15-17,21H,1,4-13H2,2-3H3/t15-,16+,17-,18-,19+,20+/m0/s1 |

InChI Key |

TUJQVRFWMWRMIO-GNVSMLMZSA-N |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)C4)C)CO |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)CO |

Origin of Product |

United States |

Biological Functions and Ecological Roles of Ent Kaurenol and Its Metabolites

Phytohormonal Regulation and Plant Physiological Processes

The diterpenoid compound ent-kaurenol (B36349) is a critical, albeit transient, intermediate in the biosynthesis of gibberellins (B7789140) (GAs), a class of phytohormones essential for numerous aspects of plant life. Its central position in this pathway dictates its influence over various physiological processes, from germination to maturation.

This compound serves as a key intermediate in the multi-step gibberellin (GA) biosynthesis pathway. epdf.pubnih.gov This pathway begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGDP) to form the tetracyclic hydrocarbon ent-kaurene (B36324). oup.commaxapress.com The subsequent steps, which occur in the endoplasmic reticulum, involve the sequential oxidation of ent-kaurene, catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase (KO). oup.comtandfonline.comdokumen.pub

This single enzyme, KO, catalyzes a three-step oxidation process:

ent-kaurene is first hydroxylated to form this compound. epdf.pubtandfonline.compnas.org

this compound is then oxidized to produce ent-kaurenal (B36371). epdf.pubtandfonline.compnas.org

Finally, ent-kaurenal is converted to ent-kaurenoic acid. epdf.pubtandfonline.compnas.org

This series of reactions has been demonstrated in various organisms, including Arabidopsis thaliana and the fungus Gibberella fujikuroi. researchgate.netnih.gov In yeast expression systems, the Arabidopsis GA3 gene, which encodes for ent-kaurene oxidase, was shown to successfully convert ent-kaurene all the way to ent-kaurenoic acid, with this compound and ent-kaurenal as detectable intermediates. nih.gov The initial hydroxylation of ent-kaurene to this compound is considered the rate-limiting step in this sequence. nih.govoup.com Following its formation, ent-kaurenoic acid is further metabolized by another cytochrome P450 enzyme, ent-kaurenoic acid oxidase (KAO), to eventually yield GA₁₂, the precursor to all other gibberellins in the pathway. oup.com

The critical nature of this compound's formation and conversion is highlighted by the effects of growth retardants like paclobutrazol, which specifically inhibit the ent-kaurene oxidase enzyme, thereby blocking the formation of this compound, ent-kaurenal, and ent-kaurenoic acid, and ultimately inhibiting GA biosynthesis. bioline.org.brresearchgate.net

As a direct precursor to gibberellins, this compound is intrinsically linked to the profound effects GAs have on plant growth and development. epdf.pub Gibberellins are well-established regulators of processes such as seed germination, stem elongation, leaf expansion, and flower and fruit development. epdf.pubdokumen.pub

The importance of the metabolic step involving this compound is evident in genetic studies of GA-deficient mutants. For instance, Arabidopsis mutants like ga3-1, which are defective in the ent-kaurene oxidase gene, exhibit a characteristic dwarf phenotype because they cannot efficiently convert ent-kaurene to its subsequent products. dokumen.pubpnas.org These mutants show a significant growth response when treated with ent-kaurenoic acid, but not with ent-kaurene. dokumen.pubpnas.org They do, however, show a slight response to the application of this compound, which may be due to spontaneous oxidation or the action of other non-specific oxidases. dokumen.pubpnas.org

Similarly, in rice (Oryza sativa), mutations in the ent-kaurene oxidase 1 (OsKO1) gene lead to delayed seed germination and a semi-dwarf phenotype, which can be rescued by the application of exogenous GA. mdpi.com These mutations impair the enzyme's ability to catalyze the conversion of this compound to ent-kaurenoic acid, demonstrating the critical role of this specific step in providing sufficient levels of bioactive GAs for normal germination and seedling growth. mdpi.comnih.gov

Contribution to Plant Defense Mechanisms

While the gibberellin pathway is primarily associated with developmental regulation, its initial steps, which produce this compound, also serve as a branch point for the synthesis of specialized diterpenoid metabolites involved in plant defense.

ent-Kaurene, the immediate precursor to this compound, is also the starting point for a diverse array of diterpenoid phytoalexins. researchgate.netmdpi.com Phytoalexins are antimicrobial compounds synthesized by plants in response to pathogen attack. tandfonline.comtandfonline.com In maize (Zea mays), ent-kaurene is a known intermediate in the production of kauralexins, a class of acidic diterpenoid phytoalexins that exhibit antifungal activity. researchgate.net

In rice, the diversification of the ent-kaurene synthase gene family has led to the production of several classes of diterpenoid phytoalexins, including momilactones and oryzalexins. tandfonline.comportlandpress.com While some of these defense compounds are derived from other diterpene precursors, the metabolic machinery that produces ent-kaurene and its derivatives is clearly a key component of the plant's induced defense arsenal. portlandpress.comiastate.edu The genes responsible for the biosynthesis of these phytoalexins are often clustered together in the genome and are coordinately induced upon elicitation by pathogens. tandfonline.com The involvement of cytochrome P450 enzymes in the subsequent oxidation of these diterpene hydrocarbons is analogous to the oxidation of ent-kaurene to ent-kaurenoic acid via this compound in the GA pathway, suggesting a shared evolutionary origin for these metabolic networks. tandfonline.com

The role of this compound's metabolic pathway in biotic stress responses is directly linked to the production of phytoalexins. mdpi.com The accumulation of diterpenoid phytoalexins like kauralexins in maize and momilactones in rice is a direct response to fungal infection and other biotic threats. researchgate.nettandfonline.com Plant hormones, including those derived from the diterpenoid pathway, are crucial signaling molecules that mediate defense responses. dokumen.pubu-tokyo.ac.jp In rice, several genes homologous to ent-kaurene oxidase, which catalyzes the formation of this compound, are implicated in phytoalexin biosynthesis and contribute to disease resistance. nih.gov This functional diversification allows the plant to mount a robust defense by producing a suite of antimicrobial compounds when threatened. oup.com

Volatile Emission and Interplant Communication

While many diterpenoids are non-volatile, there is growing evidence that early precursors in the gibberellin pathway can be released into the headspace of plants, potentially serving as signals in interplant communication. Research has shown that ent-kaurene, the precursor to this compound, can be emitted as a volatile compound from plants, particularly when its metabolism is blocked or when it is overproduced in transgenic lines. oup.comnih.gov

In a closed environment, this airborne ent-kaurene was able to rescue the dwarf phenotype of GA-deficient Arabidopsis mutants (ga1-3 and ga2-1), which are unable to synthesize their own ent-kaurene. oup.comnih.gov This demonstrates that the volatile precursor can be taken up by neighboring plants and metabolized into bioactive gibberellins, thereby influencing their growth and development. oup.com However, the volatile ent-kaurene did not rescue the ga3-1 mutant, which is defective in ent-kaurene oxidase, confirming that the subsequent conversion steps, including the formation of this compound, are necessary for its biological activity. oup.comnih.gov

While direct evidence for the volatile emission of this compound itself is limited, and it is presumed to be less volatile than its precursor ent-kaurene or its product ent-kaurenal, its position in this volatile-linked pathway is significant. oup.com The release of ent-kaurene from certain wild plant species like Chamaecyparis obtusa and Cryptomeria japonica has been detected, suggesting this phenomenon occurs in nature and is not just a laboratory artifact. oup.com This raises the possibility that the emission of early GA precursors could be a mechanism for plants to communicate their metabolic status or respond to environmental cues, although further research is needed to establish the ecological significance of this process. oup.com

Detection of ent-Kaurene in Plant Headspace

The tetracyclic diterpenoid hydrocarbon ent-kaurene is a crucial precursor for the biosynthesis of gibberellins (GAs) in both plants and fungi. oup.comnih.gov While typically considered a non-volatile intermediate in plant metabolism, studies have provided evidence for its release into the headspace of certain plants. oup.comnih.gov

Initial attempts to detect ent-kaurene in the headspace of wild-type plants like Arabidopsis, lettuce, tomato, pea, and pumpkin were unsuccessful using standard methods. oup.com However, more sensitive techniques involving the incubation of plants in closed containers and collecting volatiles on octadecylsilane (B103800) (ODS) cartridges revealed the presence of ent-kaurene in the headspace of specific species. researchgate.net

Specifically, ent-kaurene has been detected in the headspace of:

Engineered Arabidopsis thaliana : Transgenic Arabidopsis plants overexpressing a fungal ent-kaurene synthase (GfCPS/KS) from Gibberella fujikuroi were found to emit ent-kaurene. oup.comnih.gov Additionally, the ga3-1 mutant of Arabidopsis, which has a blockage in ent-kaurene metabolism, also releases detectable levels of this compound. oup.com

Chamaecyparis obtusa (Japanese cypress) : Headspace analysis of approximately one-year-old plants showed the release of ent-kaurene at a rate of 0.47 ng h-1 per plant. researchgate.net

Cryptomeria japonica (Japanese cedar) : This species was found to release a significantly larger amount of ent-kaurene, measured at 380 ng h-1 per plant for a one-year-old specimen. researchgate.net The high production of ent-kaurene and its derivatives in this species has been previously noted. researchgate.net

Octoploid Trititrigia : Following infestation by the aphid Sitobion avenae, the release of several volatile compounds, including ent-kaurene, was observed to change. uliege.be

The emission of ent-kaurene into the headspace is not a universal phenomenon among plants. oup.com It appears to be more likely in species that either produce large quantities of ent-kaurene for secondary metabolite production or have reduced metabolic processing of the compound. oup.com The detection of ent-kaurene as a volatile suggests its potential mobility and role beyond being a simple metabolic intermediate within the plant. researchgate.net

Potential Role in Communication between Organisms

The detection of ent-kaurene as a volatile organic compound (VOC) opens up the possibility of its involvement in inter-organismal communication. oup.com Volatile terpenes are well-established as semiochemicals, which are signaling molecules used in interactions between organisms. helmholtz-munich.debibliotekanauki.pl

One of the most compelling pieces of evidence for ent-kaurene's role as a signaling molecule comes from co-cultivation experiments with Arabidopsis mutants. oup.com Dwarf mutants deficient in ent-kaurene synthesis (ga1-3 and ga2-1) were grown in a closed environment with ent-kaurene-emitting transgenic plants. oup.comnih.gov The airborne ent-kaurene was able to rescue the dwarf phenotype of these mutants, causing them to grow normally, bolt, and produce fertile flowers. oup.comresearchgate.net This demonstrates that ent-kaurene can be taken up from the atmosphere and metabolized into bioactive gibberellins by the receiving plant. oup.comhelmholtz-munich.de However, the volatile ent-kaurene did not rescue the phenotype of the ga3-1 mutant, which is defective in ent-kaurene oxidase, the next enzyme in the GA biosynthesis pathway. oup.comnih.gov

This finding suggests a potential mechanism for interplant communication, where one plant could influence the growth and development of another through the release of volatile GA precursors. oup.com Terpenes, in general, are known to act as plant-to-plant signaling cues that can trigger various responses, including defense mechanisms. helmholtz-munich.de While ent-kaurene is a precursor to a primary growth hormone, its volatility suggests it could also function as a semiochemical in ecological interactions, such as those between plants and insects or pathogens. helmholtz-munich.descielo.org.pe The release of specific volatile blends can be highly species-specific and can be induced by biotic stresses like herbivory or pathogen attack, further supporting their role in communication. helmholtz-munich.de

The potential for ent-kaurene to act as a long-distance signaling molecule that influences the growth of neighboring plants is an intriguing area for further research. oup.com It highlights a possible ecological role for a compound primarily known for its internal metabolic function.

Involvement in Pathogen-Host Interactions

Fungal Pathogen Manipulation of Host Phytohormones (e.g., via ent-Kaurene Oxidase)

Fungal pathogens have evolved sophisticated mechanisms to manipulate their host's physiological processes, including the intricate network of phytohormone signaling, to facilitate successful colonization. nih.govfrontiersin.orgnih.gov A key strategy involves the modulation of gibberellin (GA) levels, and the enzyme ent-kaurene oxidase (KO) has been identified as a potential tool for this manipulation. nih.govfrontiersin.org

Ent-kaurene is a common intermediate in the GA biosynthesis pathway of both plants and fungi. frontiersin.orgasm.org The oxidation of ent-kaurene to ent-kaurenoic acid is a critical step catalyzed by KO, a cytochrome P450 monooxygenase. tandfonline.comscielo.org.mxvjs.ac.vn By targeting this enzyme or producing their own GA-related compounds, pathogens can disrupt the host's delicate hormonal balance. frontiersin.orgfrontiersin.org

A notable example is the fungal pathogen Chrysoporthe austroafricana, which causes stem cankers on Eucalyptus grandis. nih.govfrontiersin.org Studies have shown that during infection, C. austroafricana expresses an ent-kaurene oxidase gene in planta. nih.govfrontiersin.org This expression suggests a putative mechanism by which the pathogen can directly modulate the host's GA-mediated defense responses. nih.govfrontiersin.org The "bakanae" or "foolish seedling" disease of rice, caused by Gibberella fujikuroi, is a classic example of a pathogen manipulating host growth by producing large amounts of gibberellins. frontiersin.orgfrontiersin.org The GA biosynthetic genes in F. fujikuroi are strongly induced during the colonization of rice roots. frontiersin.org

Furthermore, the bacterial pathogen Xanthomonas oryzae pv. oryzicola, which causes bacterial leaf streak in rice, possesses a gene operon for GA biosynthesis. mdpi.comnih.gov This operon includes genes for ent-copalyl diphosphate synthase (CPS), ent-kaurene synthase (KS), and a cytochrome P450, CYP112, which functions as an ent-kaurene oxidase. mdpi.comnih.gov The pathogen-produced GAs are thought to suppress the host's jasmonic acid (JA)-mediated defense responses, highlighting the antagonistic relationship between these two hormone pathways. mdpi.comnih.gov

Similarly, the Rice dwarf virus (RDV) P2 protein has been shown to interact directly with host ent-kaurene oxidases. nih.govmedicine.dp.ua This interaction inhibits the enzyme's activity, leading to reduced levels of bioactive GAs and causing the characteristic dwarf symptoms of the disease. nih.gov

These examples demonstrate a convergent evolutionary strategy where diverse pathogens target the ent-kaurene oxidation step to manipulate host phytohormone levels, thereby overcoming defense mechanisms and promoting their own proliferation. frontiersin.orgfrontiersin.orgnih.gov

Influence on Host Susceptibility and Virulence

The manipulation of the host's gibberellin pathway by pathogens directly impacts host susceptibility and the pathogen's virulence. frontiersin.orgnih.gov By altering GA levels, pathogens can create a more favorable environment for infection and spread. frontiersin.org

In the interaction between Xanthomonas oryzae pv. oryzicola and rice, the pathogen-derived diterpenoid, originating from ent-kaurene, acts as a virulence factor. nih.govresearchgate.net Knocking out the genes for CPS, KS, or CYP112 (ent-kaurene oxidase) in the pathogen resulted in reduced virulence. nih.gov This reduced virulence is linked to the upregulation of the host's JA-mediated defense responses, which are normally suppressed by the pathogen's GAs. nih.govresearchgate.net This suggests that the pathogen actively creates susceptibility by dampening a key defense pathway in the host. nih.gov

The case of Fusarium fujikuroi and rice further illustrates this point. While GA-producing wild-type strains of the fungus can extensively invade rice tissue, mutants that cannot produce GAs are compromised in their ability to spread beyond the initial penetration site. frontiersin.org This indicates that the secreted GAs are crucial effectors for the development of the "bakanae" disease and are essential for the pathogen's virulence. frontiersin.org

In the Eucalyptus grandis–Chrysoporthe austroafricana pathosystem, the expression of the fungal ent-kaurene oxidase is observed in susceptible host genotypes. frontiersin.org This suggests that the pathogen's ability to manipulate the host's GA levels contributes to the degree of susceptibility. frontiersin.org The pathogen may be exploiting the host's own physiological pathways to facilitate its growth and proliferation. frontiersin.org

The interaction between GAs and other defense-related hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA) is a critical battleground in plant-pathogen interactions. nih.govfrontiersin.org Pathogens that can successfully manipulate GA levels can often antagonize SA or JA signaling, which are central to plant immunity. frontiersin.orgnih.gov Therefore, the ability to produce or influence the metabolism of ent-kaurene and its derivatives is a significant factor determining the virulence of the pathogen and the susceptibility of the host. nih.gov

Metabolic Engineering and Synthetic Biology Approaches for Ent Kaurenol Production

Heterologous Expression Systems for Diterpenoid Production

The transfer of the ent-kaurenol (B36349) biosynthetic pathway into well-characterized host organisms is a foundational strategy for its production. Engineered microbes and transgenic plants offer distinct advantages as production platforms.

Microbial systems like Escherichia coli and cyanobacteria have been successfully engineered to produce ent-kaurene (B36324), the immediate precursor to this compound, and its derivatives.

Escherichia coli has been a workhorse for producing diterpenoids due to its rapid growth, well-understood genetics, and ease of manipulation. Researchers have successfully expressed the key enzymes ent-copalyl diphosphate (B83284) synthase (CPPS) and ent-kaurene synthase (KS) from Stevia rebaudiana in E. coli to produce ent-kaurene. nih.gov In one study, the production of ent-kaurene reached 578 mg/L in a fed-batch bioreactor by co-expressing a modularly constructed ent-kaurene pathway with key enzymes from the native isoprenoid precursor pathway of E. coli. nih.gov Further engineering efforts in E. coli have led to the de novo production of various oxidized kaurene molecules, including steviol (B1681142) (a downstream derivative of this compound), at titers as high as 1.07 g/L, demonstrating the high potential of this microbial chassis. nih.gov Another approach utilized truncated artificial pathways, which provided an ent-kaurene titer of 113 ± 7 mg/L in shake-flask fermentation. beilstein-journals.org

Cyanobacteria , such as Synechococcus elongatus, present an attractive alternative for producing ent-kaurenoids directly from CO2, offering a highly sustainable production route. nih.gov Scientists have engineered S. elongatus to produce ent-kaurenoic acid, which is formed via the oxidation of this compound. By introducing the biosynthetic genes, including a cytochrome P450 and its reductase partner, a yield of 2.9 ± 0.01 mg/L of ent-kaurenoic acid from CO2 was achieved. nih.gov This work highlights the feasibility of using photosynthetic microbes for the complete biosynthesis of valuable diterpenoids from renewable resources. nih.gov

| Host Organism | Product | Key Genes/Strategy | Titer Achieved | Reference |

|---|---|---|---|---|

| Escherichia coli | ent-Kaurene | CPPS-KS module (S. rebaudiana), GGPPS (R. sphaeroides), Overexpression of DXS, IDI, IspA | 578 mg/L | nih.gov |

| Escherichia coli | Steviol (oxidized kaurene) | Pathway optimization, modified CYP450s, cytochrome b5 co-expression | 1.07 g/L | nih.gov |

| Escherichia coli | ent-Kaurene | Truncated artificial pathway (eCDPS, BjKS) | 113 ± 7 mg/L | beilstein-journals.org |

| Synechococcus elongatus | ent-Kaurenoic Acid | Combinatorial and modular gene expression from CO2 | 2.9 ± 0.01 mg/L | nih.gov |

Transgenic plants offer a powerful platform for manipulating metabolic pathways in their native or a modified context. nih.gov The biosynthesis of gibberellins (B7789140) (GAs), essential plant hormones, originates from ent-kaurene, which is oxidized to this compound, ent-kaurenal (B36371), and ent-kaurenoic acid. mdpi.com This makes the GA pathway a prime target for modification to accumulate specific intermediates.

In higher plants, ent-kaurene is produced in plastids from geranylgeranyl diphosphate (GGPP). mdpi.com The transformation of ent-kaurene into its oxidized forms, including this compound, is catalyzed by the enzyme ent-kaurene oxidase (KO), a cytochrome P450 mono-oxygenase. mdpi.com Studies have shown that overexpressing the initial pathway genes, ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS), in Arabidopsis can lead to increased production of ent-kaurene. oup.com While this does not always translate to higher levels of bioactive gibberellins, it demonstrates that flux can be successfully directed towards the diterpenoid backbone. oup.com By carefully selecting which genes to overexpress or suppress, it is theoretically possible to engineer plants that accumulate this compound. For instance, enhancing the expression of CPS and KS while potentially modulating the activity of KO could lead to the buildup of the desired alcohol intermediate.

Strategies for Enhancing this compound and Precursor Flux

To achieve economically viable titers, simply introducing the biosynthetic genes is often insufficient. Further strategies are required to optimize the flow of metabolites through the pathway and ensure the host's metabolic network can support high-level production.

The production of all isoprenoids, including this compound, depends on the supply of the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In bacteria, these are typically produced via the methylerythritol 4-phosphate (MEP) pathway. A common strategy to boost diterpenoid production is to overexpress the rate-limiting enzymes of this upstream pathway.

In E. coli, research has demonstrated that overexpressing three key enzymes for isoprenoid precursor supply—1-deoxy-D-xylulose-5-phosphate synthase (DXS), isopentenyl diphosphate isomerase (IDI), and farnesyl diphosphate synthase (IspA)—dramatically increased ent-kaurene production more than fourfold, from 41.1 mg/L to 179.6 mg/L. nih.gov Similarly, in plants, overexpressing the rate-limiting enzymes of the MEP pathway, such as DXS and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), has been shown to increase the production of monoterpenoids, indicating this is a viable strategy for enhancing the precursor pool for all plastid-derived isoprenoids, including the ent-kaurene backbone. frontiersin.org

| Host | Overexpressed Enzymes | Target Product | Result | Reference |

|---|---|---|---|---|

| E. coli | DXS, IDI, IspA | ent-Kaurene | Production increased from 41.1 mg/L to 179.6 mg/L | nih.gov |

| Peppermint | DXR | Essential Oil (Monoterpenes) | Up to 50% more essential oil produced | frontiersin.org |

| Spike Lavender | DXS | Essential Oil (Monoterpenes) | Increased monoterpene production compared to control | frontiersin.org |

Assembling biosynthetic pathway genes into synthetic modules or operons allows for coordinated expression and can improve pathway efficiency. This approach simplifies the genetic engineering process and can help balance the levels of different enzymes. In the production of ent-kaurene in E. coli, a synthetic module fusing the CPPS and KS enzymes was created. nih.gov This fusion protein strategy can enhance substrate channeling and prevent the diffusion of intermediates.

Furthermore, optimizing the expression of these modules is critical. This involves selecting appropriate promoters of varying strengths and using different plasmid copy numbers to fine-tune the level of each enzyme. A combinatorial and modular approach was also essential in the engineering of cyanobacteria for ent-kaurenoic acid production, where different gene arrangements were tested to find the optimal configuration. nih.gov

A major challenge in metabolic engineering is the accumulation of pathway intermediates to toxic levels, which can impair cell growth and limit product yields. High concentrations of certain isoprenoid diphosphates or other pathway intermediates can be detrimental to the host cell. Therefore, balancing the expression levels of pathway enzymes is crucial.

In the engineering of Synechococcus for ent-kaurenoic acid production, it was found that the order of the genes in the expression construct was critical for balancing the pathway and avoiding the accumulation of a toxic intermediate. nih.gov This highlights the need for careful tuning of transcription and translation rates to ensure a smooth metabolic flux without creating bottlenecks that lead to toxicity. This principle of balancing gene expression is a key consideration for achieving high-titer production of this compound and other complex natural products in heterologous hosts. nih.govcore.ac.uk

Biosynthesis of Specialized ent-Kaurane Diterpenoids

Engineered Pathways for Glycosylated Derivatives

Glycosylation is a critical modification of ent-kaurane diterpenoids, often leading to significant changes in properties like solubility, stability, and bioactivity. The most well-known examples are the steviol glycosides from Stevia rebaudiana, which are used as high-intensity, low-calorie natural sweeteners. sciengine.comhud.ac.uk The biosynthesis of these compounds involves the initial formation of the aglycone, steviol, followed by a series of glycosylation steps catalyzed by UGTs, which transfer sugar moieties from an activated donor like UDP-glucose. google.commdpi.com

Synthetic biology approaches have successfully reconstructed these complex pathways in microbial hosts, primarily Saccharomyces cerevisiae and Escherichia coli, to enable de novo production from simple carbon sources. mdpi.comsteviashantanu.com A key challenge in engineering these pathways is the functional expression of plant-derived P450 enzymes (like ent-kaurene oxidase and ent-kaurenoic acid hydroxylase) and the UGTs, which are often membrane-bound and require specific reductase partners. nih.gov

Successful strategies have included:

Modular Pathway Construction : Assembling the biosynthetic genes for steviol production in distinct modules to balance enzyme expression and pathway flux. mdpi.com

Enzyme Engineering and Selection : Screening UGTs from various sources and engineering them to control the specificity and efficiency of glycosylation, allowing for the targeted production of specific steviol glycosides like Rebaudioside A, D, or M, which have more desirable taste profiles. jmb.or.kr

Enhancing Precursor Supply : Overexpressing key genes in the native metabolic pathways of the host (e.g., the mevalonate (B85504) pathway in yeast) to increase the pool of the diterpene precursor, geranylgeranyl pyrophosphate (GGPP). mdpi.com Additionally, engineering the supply of the sugar donor, UDP-glucose, is crucial for efficient glycosylation. mdpi.com

One notable study constructed a complete biosynthetic pathway for stevioside (B1681144) in S. cerevisiae. By strengthening the precursor pathway, optimizing the combination of diterpene synthases, and enhancing the UDP-glucose supply, researchers achieved a titer of 164.89 mg/L in shake flasks, which was scaled up to 1104.49 mg/L in a fed-batch bioreactor. mdpi.com Other work has focused on producing specific, rare glycosides. For example, specific UGTs have been identified and used to convert common steviol glycosides like Rebaudioside A into the more valuable Rebaudioside D. jmb.or.kr

| Product | Host Organism | Key Engineered Enzymes | Achieved Titer | Reference |

|---|---|---|---|---|

| Stevioside | Saccharomyces cerevisiae | CPS, KS, KO, KAH, UGTs (UGT85C2, UGT74G1, UGT76G1) | 1104.49 mg/L | mdpi.com |

| Rebaudioside A | Saccharomyces cerevisiae | Full steviol glycoside pathway including specific UGTs | ~3 g/L | jmb.or.kr |

| Rebaudioside D & M | Saccharomyces cerevisiae | Engineered UGTs (e.g., from Oryza sativa) to extend glycosylation | Not specified | jmb.or.kr |

| Steviol | Escherichia coli | Engineered AtKO, AtCPR2, and trCYP714A2 | 38.4 mg/L | nih.gov |

Production of Pharmacologically Relevant Derivatives

The ent-kaurane family of diterpenoids exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, cytotoxic, and anti-cancer properties. nih.govfrontiersin.orgnih.gov Metabolic engineering provides a powerful platform to produce these valuable compounds, overcoming the limitations of low abundance in natural sources or complex chemical syntheses. The focus has been on producing both the core precursors, such as ent-kaurenoic acid, and more decorated, highly active derivatives.

Ent-kaurenoic acid itself has demonstrated anti-inflammatory and cytotoxic effects. frontiersin.orgbiorxiv.org Several studies have reported its successful production in microbial hosts. In one instance, engineered E. coli expressing geranylgeranyl diphosphate synthase, copalyl diphosphate synthase, kaurene synthase, and an engineered kaurene oxidase from Arabidopsis thaliana produced 50.7 mg/L of ent-kaurenoic acid. nih.gov Another innovative approach used engineered cyanobacteria (Synechococcus elongatus) to produce ent-kaurenoic acid directly from CO2, achieving a titer of 2.9 mg/L, highlighting a path towards highly sustainable production. nih.gov

Beyond the primary precursor, significant efforts have been made to produce more oxidized and functionalized derivatives, which often show enhanced bioactivity. A combinatorial biosynthesis approach in E. coli has been particularly effective. By co-expressing a library of P450 enzymes with the ent-kaurene biosynthetic pathway, researchers were able to generate a range of oxidized kaurene derivatives with hydroxyl groups at various positions on the carbon skeleton, achieving titers between 20 and 600 mg/L. acs.org Such platforms not only enable the production of known bioactive compounds but also facilitate the discovery of novel derivatives with potentially new or improved pharmacological activities. For example, derivatives like oridonin (B1677485) have shown potent anticancer effects and are under clinical investigation. jmb.or.kr The heterologous production of such complex molecules remains a significant goal for synthetic biology.

| Compound | Reported Pharmacological Activity | Engineered Host | Key Enzymes Introduced/Engineered | Achieved Titer | Reference |

|---|---|---|---|---|---|

| ent-Kaurenoic Acid | Anti-inflammatory, Cytotoxic | Escherichia coli | UTR-engineered and N-terminally modified AtKO, AtCPR2 | 50.7 mg/L | nih.gov |

| ent-Kaurenoic Acid | Anti-inflammatory, Cytotoxic | Synechococcus elongatus PCC 7942 | CPPS, KS, CYP450, and corresponding reductase | 2.9 mg/L (from CO2) | nih.gov |

| Steviol | Anticancer, Anti-inflammatory | Escherichia coli | Fusion protein of UtrCYP714A2-AtCPR2 | 38.4 mg/L | nih.gov |

| Various Oxidized Kaurenes | Potential anticancer, anti-inflammatory | Escherichia coli | Combinatorial library of P450 oxidases | 20-600 mg/L | acs.org |

| Oridonin | Anticancer | (Natural Source; Clinical Trial) | Heterologous production is a research goal | N/A | jmb.or.kr |

Organic Synthesis and Chemical Derivatization of Ent Kaurenol and Its Analogues

Semi-Synthetic Strategies from Natural Precursors

The relative abundance of certain ent-kaurane diterpenoids in nature makes them attractive starting materials for the synthesis of new derivatives. This approach circumvents the need for complex total synthesis, allowing for more efficient generation of analogues.

Ent-kaur-16-en-19-oic acid (kaurenoic acid) is a readily available natural product, often isolated from species like the sunflower (Helianthus annuus) or plants from the Espeletia genus. ichem.mdsciencebiology.org Its structure, featuring both a carboxylic acid group and a reactive exocyclic double bond, provides multiple sites for chemical modification.

Researchers have synthesized a variety of derivatives by targeting the C-19 carboxylic acid group. These transformations include the creation of amides, amines, and oximes. scielo.br For instance, amides have been prepared by converting kaurenoic acid into its unstable acid chloride, followed by reaction with various amines. scielo.br The corresponding amines can then be synthesized from these amides. Furthermore, kaurenoic acid can be converted to its methyl ester or reduced to ent-kaur-16-en-19-ol, which are then transformed into norketones. These ketones react with hydroxylamine (B1172632) to yield isomeric (Z and E) oximes. scielo.br The double bond also serves as a key site for functionalization, with reactions like electrophilic additions leading to a disappearance of anticancer effects, highlighting the bond's importance for bioactivity. ichem.md

Table 1: Semi-Synthetic Derivatives from Kaurenoic Acid

| Precursor | Reaction Type | Resulting Derivative Class | Reference |

|---|---|---|---|

| Kaurenoic acid | Amidation | Amides | scielo.br |

| Amides from kaurenoic acid | Reduction | Amines (and hydrochlorides) | scielo.br |

| Methyl ent-kaur-16-en-19-oate (B1264744) / ent-kaur-16-en-19-ol (from Kaurenoic acid) | Oxidation followed by reaction with hydroxylamine | Oximes (Z and E isomers) | scielo.br |

| Kaurenoic acid | Electrophilic Addition at C16-C17 | Halogenated and other addition products | ichem.md |

Beyond kaurenoic acid, other naturally occurring ent-kaurene (B36324) diterpenoids serve as valuable precursors for semi-synthesis. A notable example is ent-15α-angeloyloxykaur-l6-en-3β-ol, which is found in abundance in the aerial parts of Distichoselinum tenuifolium. mdpi.comnih.gov This compound has been used to synthesize several new derivatives. The synthetic routes have involved reactions such as acetylation of the hydroxyl group and oxidation using reagents like the Jones reagent or PCC. mdpi.com

Another important precursor is oridonin (B1677485), an ent-kauranoid isolated from the Isodon genus. nih.govmdpi.com Its complex, highly oxygenated structure has been modified to create various analogues, including spirolactone-type diterpenoids, by targeting its functional groups for transformations. mdpi.com These semi-syntheses allow for the creation of novel compounds that retain the core ent-kaurane skeleton but possess different functionalization patterns, which is crucial for SAR studies. mdpi.commdpi.com

Table 2: Examples of Semi-Synthesis from other Natural ent-Kaurene Diterpenoids

| Natural Precursor | Source Example | Synthesized Derivative Example(s) | Reference |

|---|---|---|---|

| ent-15α-angeloyloxykaur-l6-en-3β-ol | Distichoselinum tenuifolium | ent-kaurene-3β,15α-diol, ent-3β-hydroxykaurene-15-one, Acetylated and oxidized derivatives | mdpi.comnih.gov |

| Oridonin | Isodon species | Spirolactone-type diterpenoid analogues | mdpi.com |

| ent-kaur-3-acetoxy-15-ene | Not specified | Derivatives with modified oxygenated groups (esters) at C3 | researchgate.netresearchgate.net |

Targeted Structural Modifications

Targeted modifications focus on introducing specific chemical features onto the ent-kaurenol (B36349) scaffold to modulate its physicochemical properties and biological activity.

The introduction of oxygenated functional groups, such as hydroxyls and esters, is a common strategy in the derivatization of ent-kaurene diterpenoids. mdpi.com These modifications can significantly alter a molecule's polarity and its ability to form hydrogen bonds, which often impacts biological activity. researchgate.net

Chemical methods for hydroxylation include allylic oxidation. For example, treating this compound with a mixture of selenium dioxide (SeO₂) and hydrogen peroxide (H₂O₂) introduces a hydroxyl group at the C-15 position to yield ent-15α,17-dihydroxy-kaur-16-ene. redalyc.org Biotransformation using microorganisms is another powerful tool for regioselective hydroxylation. The fungus Cephalosporium aphidicola has been used to transform ent-kaur-16-en-19-ol, affording di- and tri-hydroxylated derivatives such as ent-kauran-16β,19-diol and ent-kauran-16β,17,19-triol. scielo.br

Esterification is another key modification. Starting from precursors like ent-kaur-3-acetoxy-15-ene, researchers have synthesized various ester derivatives to probe the structure-activity relationship at the C3 position of the ent-kaurane core. researchgate.netresearchgate.net These studies have shown that the presence of oxygenated groups like hydroxyls or esters can enhance antimicrobial activity. researchgate.net

The α,β-unsaturated ketone moiety is a critical pharmacophore in many biologically active natural products. nih.gov This functional group is a Michael acceptor, capable of reacting with nucleophilic residues (like cysteine) in biological macromolecules, which is often a key mechanism for their bioactivity.

Synthetic efforts have focused on introducing this moiety into the ent-kaurane skeleton. For example, researchers have designed and synthesized a series of ent-kaurane derivatives containing one or two α,β-unsaturated ketone units. nih.gov In one study, the selective oxidation of ent-15α-angeloyloxykaur-l6-en-3β-ol with ozone was used to create a hydroxyketone, while oxidation of an intermediate ketone with ozone yielded a diketone. mdpi.com A synthesized derivative containing an exomethylene–cyclopentanone moiety, which includes an α,β-unsaturated system, demonstrated potent antiproliferative activity against several cancer cell lines. mdpi.comnih.gov

Oxidation of the ent-kaurene scaffold can lead to a wide array of functionalized and rearranged products. The exocyclic double bond at C16-C17 is a frequent target for oxidation. Epoxidation with reagents like meta-chloroperbenzoic acid (m-CPBA) occurs stereoselectively to yield the corresponding ent-16β,17-epoxide. ichem.mdscielo.br These epoxides can then undergo rearrangements when treated with Lewis acids, leading to the formation of aldehydes. scielo.br

More extensive oxidation can lead to skeletal rearrangements. In one report, the oxidation of methyl ent-17-hydroxykauran-19-oate with pyridinium (B92312) dichromate (PDC) did not just yield the expected aldehyde, but also minor products including an acid and, notably, ent-norkaurane derivatives. scielo.br The formation of these norkauranes, which have a contracted carbon skeleton, occurs through a proposed mechanism involving nucleophilic addition, an intra-SN₂ rearrangement, and a final decarboxylation-oxidation step. scielo.br Highly complex oxidative cascade reactions have also been developed, such as an oxidative dearomatization-induced [5+2] cycloaddition/pinacol-type 1,2-acyl migration, to construct the heavily oxygenated and rearranged bicyclo[3.2.1]octane framework found in some bioactive ent-kaurenoids. nih.gov

Synthesis of Novel ent-Kaurane and ent-Norkaurane Scaffolds

The inherent structural rigidity and biological relevance of the ent-kaurane skeleton have made it an attractive starting point for the development of novel derivatives through chemical synthesis. scielo.brmagtech.com.cn The creation of new ent-kaurane and the related ent-norkaurane scaffolds often involves strategic modifications of naturally occurring diterpenes, such as kaurenoic acid, to introduce new functionalities and alter the core ring structure. scielo.brnih.gov These synthetic efforts aim to generate molecular diversity and explore new structure-activity relationships. magtech.com.cn

Oxidative Derivatization of Kaurenoic Acid

One effective strategy for generating novel scaffolds is the oxidation of derivatives of kaurenoic acid (ent-kaur-16-en-19-oic acid), a readily available natural product. scielo.brnih.gov Research has demonstrated the synthesis of new oxidized ent-kaurane and ent-norkaurane derivatives starting from kaurenoic acid. scielo.br

A key intermediate in this process is methyl ent-17-hydroxykauran-19-oate, which can be prepared from kaurenoic acid via esterification followed by a hydroboration-oxidation reaction. scielo.br The subsequent oxidation of this alcohol using pyridinium dichromate (PDC) yields a variety of novel compounds. scielo.brnih.gov The major product of this reaction is the aldehyde, methyl ent-17-oxokauran-19-oate. scielo.br However, the reaction also produces minor products, including an ent-kaurane acid and two ent-norkaurane derivatives. scielo.br The formation of the ent-norkauranes is proposed to occur through a mechanism involving the further oxidation of the initially formed aldehyde to a carboxylic acid, which then undergoes rearrangement. scielo.br

The aldehyde product can be further isomerized to its more stable 16β-epimer, methyl ent-17-oxo-16β-kauran-19-oate, under acidic conditions. scielo.br This work represents the first reported synthesis of methyl ent-17-oxokauran-19-oate, ent-19-methoxy-19-oxokauran-17-oic acid, methyl ent-16β-hydroxy-17-norkauran-19-oate, and methyl ent-16-oxo-17-norkauran-19-oate via the PDC oxidation of methyl ent-17-hydroxykauran-19-oate. scielo.br

Table 1: Novel ent-Kaurane and ent-Norkaurane Derivatives from PDC Oxidation

| Compound Name | Scaffold Type | Synthetic Origin | Key Reaction |

|---|---|---|---|

| methyl ent-17-oxokauran-19-oate | ent-Kaurane | methyl ent-17-hydroxykauran-19-oate | PDC Oxidation (Major Product) |

| ent-19-methoxy-19-oxokauran-17-oic acid | ent-Kaurane | methyl ent-17-hydroxykauran-19-oate | PDC Oxidation (Minor Product) |

| methyl ent-16β-hydroxy-17-norkauran-19-oate | ent-Norkaurane | methyl ent-17-hydroxykauran-19-oate | PDC Oxidation (Minor Product) |

| methyl ent-16-oxo-17-norkauran-19-oate | ent-Norkaurane | methyl ent-17-hydroxykauran-19-oate | PDC Oxidation (Minor Product) |

| methyl ent-17-oxo-16β-kauran-19-oate | ent-Kaurane | methyl ent-17-oxokauran-19-oate | Acid-catalyzed Isomerization |

Data sourced from Batista et al. scielo.br

Synthesis of Scaffolds with α,β-Unsaturated Ketone Moieties

Another approach to novel ent-kaurane scaffolds involves the introduction of α,β-unsaturated ketone functionalities, which are known to be important for biological activity. nih.gov A synthetic route has been developed to create ent-kaurane-type diterpenoid derivatives that incorporate two such moieties. nih.govnih.gov

The synthesis begins with the reaction of isobutyraldehyde (B47883) and methyl vinyl ketone to produce 4,4-dimethylcyclohex-2-enone. nih.gov A separate reaction sequence starting from 1,3-cyclohexanedione (B196179) yields a key bicyclic intermediate. nih.gov The core tetracyclic ent-kaurane structure is then assembled through a deprotonation and reaction sequence involving these two key fragments. nih.gov This leads to the formation of two diastereomeric products. nih.gov

Further modifications of these core structures are achieved through allylic oxidation with selenium dioxide or IBX oxidation to introduce the desired α,β-unsaturated ketone systems into the scaffold. nih.gov This methodology has successfully produced a series of six new ent-kaurane-type derivatives containing these reactive functional groups. nih.govnih.gov

Table 2: Synthesis of ent-Kaurane Derivatives with α,β-Unsaturated Ketones

| Starting Materials | Key Synthetic Steps | Resulting Scaffold Feature |

|---|---|---|

| Isobutyraldehyde, Methyl vinyl ketone, 1,3-Cyclohexanedione | Michael addition, Aldol condensation | Core tetracyclic ent-kaurane structure |

| Tetracyclic ketone intermediates | Allylic oxidation (SeO2) | Introduction of one α,β-unsaturated ketone moiety |

| Tetracyclic ketone intermediates | IBX oxidation | Introduction of a second α,β-unsaturated ketone moiety |

Data sourced from Li et al. nih.gov

Other Derivatization Strategies

The structural diversity of ent-kaurane and related scaffolds has been expanded through various other synthetic transformations:

Modifications of Atractyligenin: New derivatives have been synthesized by modifying the C-2, C-15, and C-19 positions of atractyligenin. mdpi.com These semi-synthetic approaches involve the amidation of the C-19 carboxyl group and the oxidation of the C-2 and C-15 alcohol functionalities to produce a series of di-hydroxy amides and their corresponding di-oxo analogues. mdpi.com

Rearrangement of Isosteviol (B191626): An aldol-Cannizzaro reaction using isosteviol (obtained from the hydrolysis of stevioside) has been employed to synthesize kaurane-related compounds, specifically yielding ent-16α-hydroxy-15β-hydroxymethylbeyeran-19-oic acid and its ethyl ester. nih.gov

Oxidative Rearrangement: The treatment of ent-17-norkauran-16-one with thallium trinitrate has been shown to induce an oxidative rearrangement, yielding several rearranged derivatives. nih.gov

Hydroformylation: The exocyclic double bond at C-16 in kaurenoic acid derivatives serves as a handle for further skeletal modification. researchgate.net Rhodium-catalyzed hydroformylation has been used to introduce aldehyde functionalities, creating a route to new diterpenes with expanded structures. researchgate.net

These varied synthetic strategies highlight the versatility of the ent-kaurane framework, allowing for the creation of a wide range of novel and structurally complex scaffolds for further investigation. magtech.com.cn

Structure Activity Relationship Sar and Mechanistic Studies of Ent Kaurenol and Its Analogues

Correlative Analyses of Chemical Structure and Biological Effects

The biological effects of ent-kaurenol (B36349) analogues are profoundly influenced by the nature and position of functional groups on the kaurane (B74193) skeleton. Modifications at various positions, including C-3, C-14, C-15, C-16, C-17, and C-19, have been shown to modulate the potency and selectivity of these compounds across different biological targets.

Antimicrobial Activity

The antimicrobial properties of this compound and its analogues are significantly dictated by substitutions on the core structure. A notable SAR trend is observed at the C-3 position of the ent-kaurene (B36324) core, where the introduction of oxygenated groups, such as hydroxyl or alkyl esters, tends to enhance antimicrobial activity. researchgate.net For instance, a study comparing several ent-kaurene derivatives revealed that oxygenation or the addition of a hydrogen bond acceptor or donor group at the C-3 position improves antimicrobial efficacy. sciencebiology.orgresearchgate.net This is exemplified by ent-kaur-3-acetoxy-15-ene, which showed significant inhibitory potential against Gram-negative bacteria like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, as well as the fungal strain Candida krusei. sciencebiology.orgresearchgate.net In contrast, analogues lacking such modifications at C-3, like ent-kaur-16-en-19-al, ent-kaur-18-nor-16-en-4-ol, and ent-kaur-16-en-19-ol (kaurenol), showed no significant antimicrobial activity. sciencebiology.orgresearchgate.net

Further modifications, such as the introduction of a bibenzyl-oxy-caffeoyl group at the C-3 position, have yielded derivatives with broad-spectrum activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative bacteria, as well as Candida krusei. researchgate.neteurjchem.com

The position of acetate (B1210297) groups also plays a crucial role. For example, 14-acetoxy-ent-kaur-16-en-19-oic acid and its 12-oxo derivative have demonstrated potency against S. aureus, E. faecalis, and E. coli. medcraveonline.com The presence of the C-14 acetate appears to enhance the antibiotic activity, and further substitution with an oxo group at C-12 can augment this effect. medcraveonline.com

Studies on kaurane diterpenes against oral pathogens have also provided valuable SAR insights. ent-Kaur-16(17)-en-19-oic acid (kaurenoic acid) was found to be the most active among the tested compounds, with significant activity against several Streptococcus species and Lactobacillus casei. nih.gov This highlights that even minor structural differences among these diterpenes can significantly influence their antimicrobial activity. nih.gov

Table 1: Antimicrobial Activity of ent-Kaurenol Analogues

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| ent-kaur-3-O-(6',7'-bibenzyl-oxy-caffeoyl)-15-ene | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Candida krusei | Active | researchgate.net |

| ent-kaur-3-acetoxy-15-ene | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Candida krusei | Active | sciencebiology.orgresearchgate.net |

| ent-kaur-16-en-19-al | Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Candida krusei | Inactive | sciencebiology.orgresearchgate.net |

| ent-kaur-18-nor-16-en-4-ol | Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Candida krusei | Inactive | sciencebiology.orgresearchgate.net |

| ent-kaur-16-en-19-ol (kaurenol) | Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Candida krusei | Inactive | sciencebiology.orgresearchgate.net |

| 14-acetoxo-12-oxokaur-16-en-19-oic acid | Staphylococcus aureus, Enterococcus faecalis, Escherichia coli | Potent (MIC 125 µg/ml) | medcraveonline.com |

| 14-acetoxy ent-kaur-16-en-19-oic acid | Pseudomonas aeruginosa | Potent (MIC 125 µg/ml) | medcraveonline.com |

| ent-kaur-16(17)-en-19-oic acid (kaurenoic acid) | Streptococcus sobrinus, Streptococcus mutans, Streptococcus mitis, Streptococcus sanguinis, Lactobacillus casei | Active (MIC 10 µg/mL) | nih.gov |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and its analogues are often mediated through the inhibition of key inflammatory pathways, such as the NF-κB signaling cascade. A study involving 63 kaurene derivatives identified several compounds that could inhibit nitric oxide (NO) production with IC₅₀ values between 2 and 10 μM. nih.gov Notably, compounds 28 , 55 , and 62 from this series potently inhibited the protein expression of inducible nitric oxide synthase (NOS-2) and downregulated the production of pro-inflammatory cytokines like IL-6, IL-1α, TNF-α, and IFN-γ in LPS-stimulated macrophages. nih.gov The mechanism for these effects was suggested to be the inhibition of NF-κB activation. nih.gov

The presence of a carboxylic acid group appears to be an important feature for inhibitory activity against NO production. researchgate.net Kaurenol itself has demonstrated anti-inflammatory activity, which is associated with the regulation of NO release and mediators like serotonin (B10506) and prostaglandin, as well as the regulation of IL-6 and IL-10. researchgate.net Kaurenoic acid has also been shown to attenuate inflammatory processes through various mechanisms, including the activation of the Nrf2 transcription factor and downregulation of Th2 and NF-κB/cytokine-related pathways. frontiersin.org

Antitumor and Cytotoxic Activity

The antitumor and cytotoxic activities of ent-kaurane diterpenoids are a significant area of research, with numerous studies highlighting the potential of these compounds against various cancer cell lines. mdpi.com The anticancer effects of ent-kauranes are often mediated through the induction of apoptosis, cell cycle arrest, autophagy, and inhibition of metastasis. mdpi.com

SAR studies have revealed that specific structural modifications can dramatically enhance cytotoxic potency. For example, the synthesis of an ent-kaurene derivative containing an exomethylene–cyclopentanone moiety resulted in a compound with potent antiproliferative effects against colon (HT29), hepatocellular (HepG2), and melanoma (B16-F10) cancer cell lines, with IC₅₀ values around 2.5 μM. ugr.es This derivative was significantly more cytotoxic than its precursor, highlighting the importance of this functional group for activity. mdpi.com

The introduction of an angeloyloxy group at C-15 and a hydroxyl group at C-3, as seen in ent-15α-angeloyloxykaur-16-en-3β-ol, and its derivatives, has shown promising cytostatic and apoptotic effects. ugr.es These compounds were found to induce G2/M phase arrest and trigger apoptosis through the intrinsic pathway, evidenced by a loss of mitochondrial membrane potential. ugr.es

Longikaurin A, another naturally occurring ent-kaurane, has demonstrated significant anti-tumorigenic effects on oral squamous cell carcinoma (OSCC) cells. jcancer.org It suppresses cell viability and proliferation in a dose-dependent manner, induces G2/M phase arrest, and inhibits cell mobility and invasion by downregulating MMP-2 and MMP-9. jcancer.org The mechanism of action involves the suppression of the PI3K/AKT signaling pathway. jcancer.org

Table 2: Cytotoxic Activity of ent-Kaurenol Analogues

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| ent-kaurene with exomethylene–cyclopentanone moiety | HT29 (colon cancer) | 2.71 ± 0.23 | ugr.esmdpi.com |

| HepG2 (hepatocellular carcinoma) | 2.12 ± 0.23 | ugr.esmdpi.com | |

| B16-F10 (murine melanoma) | 2.65 ± 0.13 | ugr.esmdpi.com | |

| Longikaurin A | CAL27 (oral squamous cell carcinoma) | 4.36 (24h), 1.98 (48h) | jcancer.org |

| TCA-8113 (oral squamous cell carcinoma) | 4.93 (24h), 2.89 (48h) | jcancer.org |

Trypanocidal Activity

This compound derivatives have also been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. Semisynthetic derivatives of kaurenol have been shown to be biologically active against the trypomastigote forms of the parasite. researchgate.net

A key SAR finding in this area is the enhanced trypanocidal activity of glycosylated ent-kaurane derivatives. The synthesis of novel ent-kaurane glucosides, particularly the C19-methylester-C17-O-glucoside, has yielded compounds with a trypanocidal profile comparable to the reference drugs gentian violet and benznidazole. researchgate.netnih.gov This suggests that the addition of a sugar moiety can significantly improve the antiparasitic activity of the ent-kaurane scaffold.

Enzyme Inhibition (e.g., 11β-HSD1)

Ent-kaurene diterpenoids have been identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in type 2 diabetes. nih.gov An optimization program starting from a lead ent-kaurene compound led to the synthesis of 36 derivatives. nih.gov

The SAR studies revealed that urea (B33335) derivatives exhibited significantly improved potency and selectivity. nih.gov Specifically, one urea derivative, 19a , displayed an IC₅₀ of 9.4 nM for human 11β-HSD1 and a high selectivity index. nih.gov Docking simulations of this compound in the active site of the enzyme provided insights into the binding mode and helped to rationalize the observed SAR. nih.gov

Computational and Quantitative Structure-Activity Relationship (QSAR) Methodologies

To further elucidate the structural requirements for biological activity, computational and quantitative structure-activity relationship (QSAR) studies have been employed. These methods aim to build mathematical models that correlate the chemical structures of this compound analogues with their observed biological effects.

For instance, a multivariate QSAR analysis was performed on a series of ent-kaurenoic acid derivatives to understand the key features behind their cytotoxic activity against the MCF-7 breast cancer cell line. researchgate.netnih.gov The resulting model, which showed good statistical significance, indicated that the cytotoxic activity was mainly related to electronic parameters, such as the energies of the highest occupied molecular orbital (HOMO) and HOMO-1, as well as the logarithm of the partition coefficient (logP). researchgate.netnih.gov These findings suggest that higher activity is associated with higher logP and frontier orbital energy values, implying that the interaction of these analogues with their biological target involves charge displacement. researchgate.netnih.gov

Similarly, 3D-QSAR studies have been applied to other biological activities of this class of compounds. uj.ac.za These computational approaches are valuable tools for rationalizing SAR data and for guiding the design of new, more potent this compound analogues with improved therapeutic potential.

Predictive Modeling for Bioactivity

Predictive modeling for the bioactivity of this compound and its analogues often employs Quantitative Structure-Activity Relationship (QSAR) studies. These computational models are designed to correlate the chemical structure of compounds with their biological activities. For the ent-kaurane diterpenoid class, which includes this compound, QSAR modeling has been utilized to investigate anti-inflammatory and antimicrobial activities. researchgate.netbiorxiv.org Such studies are crucial in the early phases of drug discovery to identify potentially hazardous compounds and reduce the rate of failure for drug candidates. nih.gov

A bioactivity score can be predicted for ent-kaurane diterpenoids, where a score greater than 0.00 suggests likely biological activity, a score between -0.50 and 0.00 indicates moderate activity, and a score below -0.50 implies inactivity. nih.gov These predictions have revealed that ent-kaurane diterpenoids have significant potential for various biological activities, including antineoplastic, immunosuppressant, and hepatoprotectant effects. nih.gov In silico screening of large compound databases, like the Natural Products Activity and Species (NPASS) database, helps in evaluating drug-likeness and toxicity profiles, further refining the selection of promising candidates for experimental testing. researchgate.net

Identification of Key Molecular Descriptors (e.g., electronic parameters, logP)

Key molecular descriptors are critical in understanding and predicting the bioactivity of this compound and its analogues. These descriptors include electronic parameters, lipophilicity (logP), and topological surface area (TPSA).

The logP value , which measures the octanol/water partition coefficient, is a crucial indicator of a molecule's lipophilicity and its ability to cross cell membranes. For this compound, predicted logP values vary, with one source reporting a value of 3.98 (ALOGPS) and another 4.34 (ChemAxon). foodb.ca Another database provides a calculated XLogP3-AA value of 6.9 for the parent compound ent-kaurene. nih.gov The estimated logP for the related kaurenoic acid ranges from 4.47 to 6.37. biorxiv.org

Electronic parameters , derived from quantum chemical studies using methods like Density Functional Theory (DFT), help in understanding the reactivity of these molecules. unesp.br Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps provides insights into the chemical reactivity and kinetic stability of the compounds. unesp.br

The Polar Surface Area (PSA) is another important descriptor. For this compound, the predicted polar surface area is 20.23 Ų. foodb.ca A study on a large dataset of ent-kaurane diterpenoids found a mean Topological Polar Surface Area (TPSA) of 91.19 Ų, with values ranging from 20.23 to 189.53 Ų. nih.gov

These descriptors, along with others like molecular weight, number of rings, and hydrogen bond donor/acceptor counts, are used in predictive models to assess properties like bioavailability and adherence to drug-likeness rules such as Lipinski's Rule of Five. foodb.canih.gov

Table 1: Predicted Molecular Properties and Descriptors for this compound

| Property | Value | Source |

| Water Solubility | 0.00036 g/L | ALOGPS foodb.ca |

| logP | 3.98 | ALOGPS foodb.ca |

| logP | 4.34 | ChemAxon foodb.ca |

| Polar Surface Area | 20.23 Ų | ChemAxon foodb.ca |

| Molecular Weight | 288.47 g/mol | --- |

| Hydrogen Bond Donors | 1 | ChemAxon foodb.ca |

| Hydrogen Bond Acceptors | 1 | ChemAxon foodb.ca |

| Rotatable Bond Count | 1 | ChemAxon foodb.ca |

Molecular Docking Simulations for Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely applied in drug screening to predict binding modes and affinities of ligands to a target protein. mdpi.comnih.gov

For this compound and its analogues, molecular docking simulations have been instrumental in elucidating potential mechanisms of action. For instance, docking studies have been used to investigate the interactions of ent-kaurane diterpenes with enzymes like α-glucosidase, revealing that the carbonyl group at C-19 plays a role in inhibitory activity through the formation of hydrogen bonds with active site residues. researchgate.net

In other studies, molecular docking has been employed to explore the binding of ent-kaurane diterpenes to various protein targets. For example, simulations have shown that this compound has a good binding affinity for the lactate (B86563) dehydrogenase (LDH) protein target. ub.ac.id Docking calculations have also been performed with enzymes such as the glucocorticoid receptor (NR3C1) and adenylyl cyclase C2 (ACC2) domain to justify experimentally observed cytotoxicity. unesp.br Furthermore, homology modeling and molecular docking were used to identify key amino acid residues, such as Leu387 in ent-kaurene oxidase (TwKO), that are crucial for catalytic reactions by forming hydrogen bonds with the substrate. frontiersin.org These simulations provide valuable insights into the structure-activity relationships and help in identifying promising compounds for further development. mdpi.comnih.gov

Elucidation of Molecular Mechanisms Underlying Biological Responses

Modulation of Signaling Pathways (e.g., Nrf2, NF-κB, Th2, TGF-β)

The biological activities of this compound and its analogues are mediated through the modulation of various intracellular signaling pathways.

Nrf2 Pathway: The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a key regulator of cellular defense against oxidative stress. mdpi.com The related compound, kaurenoic acid (ent-kaur-16-en-19-oic acid), has been shown to be a potent activator of the Nrf2 pathway. nih.gov Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes, which is believed to be a mechanism for the anti-inflammatory effects of these compounds. nih.govthegoodscentscompany.com

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is central to inflammation. researchgate.net Several ent-kaurane derivatives have been shown to inhibit the activation of NF-κB. nih.gov This inhibition prevents the translocation of the p65 subunit to the nucleus and the degradation of its inhibitor, IκB. nih.gov By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cytokines such as TNF-α, IL-1β, and IL-6. nih.govnih.gov

Th2 Pathway: While direct modulation of the Th2 pathway by this compound is not extensively detailed, the anti-inflammatory properties of related diterpenes suggest potential interactions. For example, kaurenoic acid has been shown to inhibit IgE-mediated asthma in animal models, a condition often driven by Th2 responses. thegoodscentscompany.com